molecular formula C16H14BrNO B404808 1-(2-bromobenzoyl)-1,2,3,4-tetrahydroquinoline

1-(2-bromobenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B404808
M. Wt: 316.19g/mol
InChI Key: FPZMTKSGVFVPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromobenzoyl)-1,2,3,4-tetrahydroquinoline is an organic compound that features a brominated phenyl group and a quinoline moiety

Properties

Molecular Formula

C16H14BrNO

Molecular Weight

316.19g/mol

IUPAC Name

(2-bromophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C16H14BrNO/c17-14-9-3-2-8-13(14)16(19)18-11-5-7-12-6-1-4-10-15(12)18/h1-4,6,8-10H,5,7,11H2

InChI Key

FPZMTKSGVFVPQL-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3Br

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromophenylhydrazine hydrochloride and 3,4-dihydro-2H-quinoline.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using concentrated hydrochloric acid to maintain strong acidity.

    Purification: The product is purified through processes such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine, chlorine, and nitrating agents under acidic conditions.

    Reduction: Zinc powder and concentrated hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Reduction Reactions: Reduced forms of the compound with hydrogen replacing the bromine atom.

    Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.

Mechanism of Action

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